molecular formula C19H20O5 B3096652 (2E)-1-(3-Methoxyphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one CAS No. 1287289-48-8

(2E)-1-(3-Methoxyphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one

Cat. No.: B3096652
CAS No.: 1287289-48-8
M. Wt: 328.4 g/mol
InChI Key: FYUOPEYJDUMCMY-CSKARUKUSA-N
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Description

(2E)-1-(3-Methoxyphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(3-Methoxyphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is performed between 3-methoxybenzaldehyde and 2,3,4-trimethoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol or methanol solvent under reflux conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(3-Methoxyphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, (2E)-1-(3-Methoxyphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.

Biology

Biologically, chalcones and their derivatives are known for their antimicrobial, anti-inflammatory, and anticancer properties. This compound may be investigated for similar biological activities, contributing to the development of new therapeutic agents.

Medicine

In medicine, the compound’s potential pharmacological activities could be explored for the treatment of various diseases. Its methoxy substitutions might enhance its bioavailability and efficacy.

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as organic semiconductors or light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of (2E)-1-(3-Methoxyphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one would depend on its specific application. In a biological context, it might interact with cellular targets such as enzymes or receptors, modulating their activity. The methoxy groups could influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-1-(3,4-Dimethoxyphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one
  • (2E)-1-(3-Methoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one
  • (2E)-1-(3,4,5-Trimethoxyphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one

Uniqueness

The uniqueness of (2E)-1-(3-Methoxyphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one lies in its specific substitution pattern. The presence of multiple methoxy groups can significantly influence its chemical reactivity and biological activity, distinguishing it from other chalcones.

Properties

IUPAC Name

(E)-1-(3-methoxyphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O5/c1-21-15-7-5-6-14(12-15)16(20)10-8-13-9-11-17(22-2)19(24-4)18(13)23-3/h5-12H,1-4H3/b10-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYUOPEYJDUMCMY-CSKARUKUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C=CC(=O)C2=CC(=CC=C2)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=C(C=C1)/C=C/C(=O)C2=CC(=CC=C2)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-1-(3-Methoxyphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one
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(2E)-1-(3-Methoxyphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one
Reactant of Route 3
(2E)-1-(3-Methoxyphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one
Reactant of Route 4
(2E)-1-(3-Methoxyphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one

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